Hydriodic acid (HI) is an aqueous solution of hydrogen iodide, recognized as one of the strongest non-superacid mineral acids. Unlike other common hydrogen halides such as hydrochloric acid (HCl) and hydrobromic acid (HBr), HI combines exceptional acidity (pKa ≈ -9.3 to -10) with potent reducing capabilities and the high nucleophilicity of the iodide anion. This unique combination of properties makes it a critical reagent for specific transformations where other acids are ineffective, such as in the cleavage of stable ethers and as a co-catalyst in large-scale industrial processes like the Cativa™ process for acetic acid production. Commercially available in concentrations up to the azeotropic 57% (w/w) solution, its selection is often driven by its distinct reactivity profile rather than simply as a strong proton source.
Procuring Hydriodic acid is a decision based on chemical function, not just pH. While HCl and HBr are also strong acids, they lack the specific combination of properties offered by HI. The iodide ion is a significantly better nucleophile than bromide or chloride, enabling reactions like ether cleavage at faster rates and under milder conditions. Furthermore, HI is a competent reducing agent, capable of transformations that HBr and HCl cannot perform, such as the reduction of certain aromatic nitro compounds or the deoxygenation of epoxides. This dual-role reactivity means that substituting HI with HCl or HBr in established protocols often leads to failed reactions, lower yields, or the need for harsher conditions, directly impacting process efficiency and cost. Its unique role as a promoter in iridium-catalyzed methanol carbonylation (the Cativa process) further underscores its non-interchangeability in high-value industrial applications.
Hydriodic acid is a significantly stronger acid than its common halide counterparts, hydrobromic acid and hydrochloric acid. With a pKa of approximately -9.5, it dissociates more completely in solution compared to HBr (pKa ≈ -8.7 to -9) and HCl (pKa ≈ -6.3). This higher acidity translates to a greater concentration of available protons, which can be critical for efficiently catalyzing reactions that require protonation of a weak base, such as the initial activation of an ether's oxygen atom prior to cleavage.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | ≈ -9.5 |
| Comparator Or Baseline | HBr: ≈ -8.8; HCl: ≈ -6.3 |
| Quantified Difference | HI is approximately 5 times stronger than HBr and over 1,500 times stronger than HCl on a logarithmic pKa scale. |
| Conditions | Aqueous solution, 25 °C |
For reactions limited by the rate of protonation, the superior acidity of HI can lead to faster reaction times and higher conversion rates compared to other halide acids.
The cleavage of stable ethers, a critical step in synthetic chemistry for deprotection or modification, demonstrates the superior performance of HI over other hydrogen halides. The established reactivity order for ether cleavage is HI > HBr >> HCl. This is attributed to the dual action of HI: strong acidity to protonate the ether oxygen, creating a good leaving group, and the excellent nucleophilicity of the resulting iodide (I⁻) anion for the subsequent SN1 or SN2 substitution. Iodide's large size and high polarizability make it a more effective nucleophile than bromide (Br⁻) and significantly more so than chloride (Cl⁻), resulting in faster and more efficient cleavage, often under less forcing conditions.
| Evidence Dimension | Relative Reaction Rate |
| Target Compound Data | Most reactive, fastest rate |
| Comparator Or Baseline | HBr: Less reactive; HCl: Rarely used/ineffective |
| Quantified Difference | Qualitatively established as HI > HBr >> HCl in standard organic chemistry literature. |
| Conditions | Heated, concentrated aqueous acid with ether substrate. |
For time-sensitive syntheses or with delicate substrates, using HI allows for the efficient cleavage of robust ethers where HBr would be sluggish or ineffective, improving throughput and yield.
Hydriodic acid possesses significant reducing properties not found in HCl or HBr. This is quantified by the standard reduction potential of the I₂/I⁻ couple, which is +0.54 V. This is substantially lower than that of the Br₂/Br⁻ couple (+1.07 V), indicating that the iodide ion (I⁻) is much more easily oxidized (i.e., is a stronger reducing agent) than the bromide ion. This property allows HI to be used as a reducing agent in syntheses, for example, in the reduction of aromatic nitro compounds to anilines or the reduction of epoxides. HCl and HBr lack this practical reducing capability.
| Evidence Dimension | Standard Reduction Potential (E°) |
| Target Compound Data | I₂ + 2e⁻ ⇌ 2I⁻: +0.54 V |
| Comparator Or Baseline | Br₂ + 2e⁻ ⇌ 2Br⁻: +1.07 V |
| Quantified Difference | The Br₂/Br⁻ couple has a potential that is 0.53 V higher, making Br₂ a much stronger oxidant and Br⁻ a much weaker reductant than I₂ and I⁻, respectively. |
| Conditions | Standard Hydrogen Electrode (SHE), 25 °C, 1 M aqueous solution |
This enables one-pot, acid-catalyzed reductions, simplifying synthetic routes and avoiding the need for separate, often more expensive or hazardous, reducing agents.
Hydriodic acid serves as a direct and efficient reagent for converting alcohols to high-purity alkyl iodides, which are valuable and highly reactive intermediates in organic synthesis. In a study on the synthesis of various alkyl iodides from their corresponding alcohols using 57% aqueous HI, products were obtained in good to excellent yields, ranging from 66-94%, with purities of 97-99%. This direct conversion is often more efficient and procedurally simpler than multi-step methods or Finkelstein reactions that start from alkyl chlorides or bromides, which may require forcing conditions and can result in incomplete conversion or product contamination.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 66-94% yield for conversion of various alcohols to alkyl iodides. |
| Comparator Or Baseline | Alternative methods (e.g., Finkelstein reaction from alkyl chlorides) may have comparable yields but often require anhydrous conditions and longer reaction times. |
| Quantified Difference | Provides a direct, high-yield route from a common and inexpensive starting material (alcohols). |
| Conditions | Reaction of various primary and secondary alcohols with 57% aqueous HI. |
For workflows requiring alkyl iodide intermediates, direct synthesis from alcohols using HI can offer a more atom-economical, time-efficient, and cost-effective route than purchasing specialty alkyl iodides or performing multi-step conversions from other halides.
In multi-step syntheses of active pharmaceutical ingredients (APIs), aryl methyl ethers are common protecting groups for phenols. Hydriodic acid is the reagent of choice for their cleavage due to its high reactivity, allowing for deprotection under conditions that are often milder than those required by HBr, thus preserving other sensitive functional groups in the molecule.
As a strong acid and a reducing agent, HI is uniquely suited for reactions such as the reduction of α-hydroxy ketones or aromatic nitro compounds. This allows for streamlined synthetic processes where acidification and reduction are required, avoiding the need for multiple reagents and simplifying workup procedures.
For syntheses requiring a highly reactive alkyl iodide that may be unstable to store, direct conversion from a stable alcohol precursor using hydriodic acid is a preferred industrial and laboratory strategy. This approach provides the alkyl iodide in high purity for immediate use in subsequent nucleophilic substitution or coupling reactions.
Hydriodic acid is a critical component in the Cativa™ process, a dominant industrial method for producing acetic acid. It facilitates the in-situ generation of methyl iodide, the mobile promoter that enters the iridium catalytic cycle for methanol carbonylation. This large-scale application highlights its essential role and stability in a continuous, high-throughput industrial chemical process.
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